3-bromo-7-chloro-1H-indazole
Overview
Description
3-Bromo-7-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-7-chloro-1H-indazole typically involves the bromination and chlorination of indazole derivatives. One common method starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine to form the desired indazole compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-chloro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyrazole ring.
Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions with other reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-Bromo-7-chloro-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-bromo-7-chloro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity . This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of Lenacapavir, a potent capsid inhibitor for HIV-1.
1H-Indazole-3-amine: Known for its role in enhancing antitumor activity in compounds like Linifanib and Entrectinib.
Uniqueness: 3-Bromo-7-chloro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the indazole ring makes it a versatile intermediate for synthesizing a variety of biologically active molecules.
Properties
IUPAC Name |
3-bromo-7-chloro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOHOYPACGOYAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646271 | |
Record name | 3-Bromo-7-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-96-0 | |
Record name | 3-Bromo-7-chloro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-7-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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